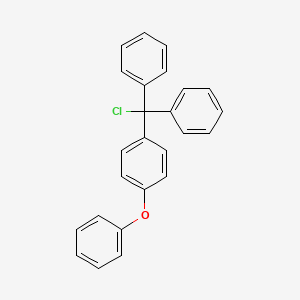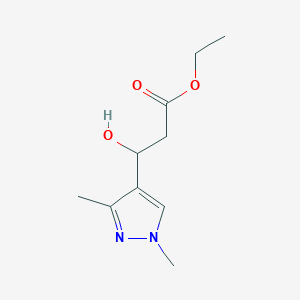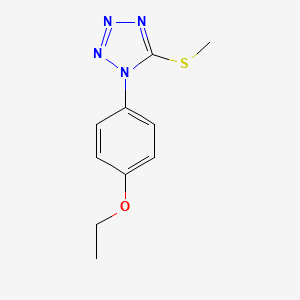![molecular formula C14H9BrN2O3 B13680576 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid is a compound with the molecular formula C14H9BrN2O3 and a molecular weight of 333.14 g/mol . This compound is characterized by the presence of a 7-azaindole moiety linked to a bromobenzoic acid structure. The 7-azaindole core is known for its biological activity and has been used in the development of various therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid typically involves the coupling of a 7-azaindole derivative with a bromobenzoic acid precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 7-azaindole is reacted with a bromobenzoic acid under basic conditions . The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield dehalogenated products, and substitution may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid involves its interaction with specific molecular targets and pathways. For example, derivatives of 7-azaindole have been shown to inhibit tyrosine protein kinase SRC, which plays a role in cell signaling and proliferation . The compound may also interact with other proteins and enzymes involved in cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azaindole: The parent compound, which serves as a core structure for many derivatives.
4-Bromobenzoic Acid: A precursor used in the synthesis of the target compound.
Other 7-Azaindole Derivatives: Compounds with similar structures but different substituents, such as 7-azaindole-5-boronic acid pinacol ester.
Uniqueness
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid is unique due to its specific combination of the 7-azaindole core and the bromobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C14H9BrN2O3 |
|---|---|
Molekulargewicht |
333.14 g/mol |
IUPAC-Name |
4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid |
InChI |
InChI=1S/C14H9BrN2O3/c15-9-1-2-11(14(18)19)12(6-9)20-10-5-8-3-4-16-13(8)17-7-10/h1-7H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
FURQRSGOTVLZPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)OC2=CN=C3C(=C2)C=CN3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)

![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13680506.png)

![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)



![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)

![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)

